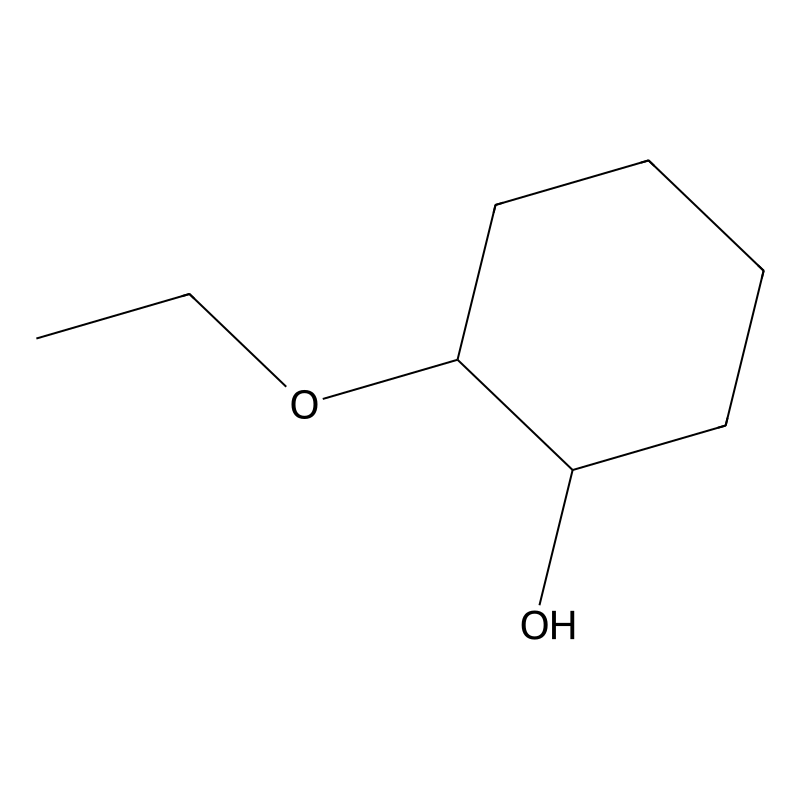2-Ethoxycyclohexan-1-ol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Ethoxycyclohexan-1-ol is an organic compound with the chemical formula C8H16O2. It is categorized as a cyclic alcohol due to the presence of a cyclohexane ring and an ethoxy group attached to the first carbon of the alcohol functional group. This compound appears as a colorless liquid and is known for its distinctive odor. Its molecular structure consists of an ethoxy group (-O-CH2-CH3) attached to the cyclohexanol framework, which contributes to its unique chemical properties and potential applications in various fields, including organic synthesis and pharmaceuticals .
- Synthesis of Cyclic Ethers: Research has explored the use of 2-ECH as a starting material for the synthesis of cyclic ethers, particularly tetrahydrofuran (THF) and ethylene oxide. Studies have investigated dehydrogenation (removal of hydrogen) as a method for converting 2-ECH into these cyclic ethers. Source: Biosynth:
- Esterification: It can react with carboxylic acids to form esters, particularly under acidic conditions.
- Dehydration: Upon heating or in the presence of an acid catalyst, it can undergo dehydration to form alkenes.
- Oxidation: 2-Ethoxycyclohexan-1-ol can be oxidized to form ketones or aldehydes, depending on the reaction conditions.
These reactions highlight its utility as a reagent in organic synthesis, facilitating the formation of more complex molecules.
2-Ethoxycyclohexan-1-ol can be synthesized through several methods:
- Nucleophilic Substitution: One common method involves the reaction of cyclohexanol with ethyl bromide in the presence of a base, leading to the formation of 2-Ethoxycyclohexan-1-ol.python
Cyclohexanol + Ethyl Bromide → 2-Ethoxycyclohexan-1-ol - Acid-Catalyzed Reaction: Another approach is through acid-catalyzed reactions between cyclohexanone and ethanol, which can yield various ethylated products including 2-Ethoxycyclohexan-1-ol under controlled conditions .
Several compounds share structural similarities with 2-Ethoxycyclohexan-1-ol. Here are some notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Cyclohexanol | C6H12O | Simple cyclic alcohol without substituents |
| Ethylcyclohexanol | C8H16O | Ethyl group on cyclohexane without hydroxyl group |
| 1-Ethoxycyclohexanol | C8H18O | Hydroxyl group at position one |
| 4-Ethoxycyclohexanol | C8H18O | Hydroxyl group at position four |
Uniqueness: 2-Ethoxycyclohexan-1-ol is distinctive due to its specific placement of the ethoxy group on the second carbon of the cyclohexane ring, which influences its reactivity and potential applications compared to other similar compounds .
This detailed overview provides insights into the characteristics, synthesis methods, applications, and comparative analysis of 2-Ethoxycyclohexan-1-ol within the context of organic chemistry. Further research could expand its utility across various scientific domains.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








